molecular formula C26H23NO4S2 B6111645 ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6111645
M. Wt: 477.6 g/mol
InChI Key: NRASORZOJCTTKC-DKKQIOCTSA-N
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Description

This compound is a thiophene-based derivative featuring a fused heterocyclic system with multiple functional groups. Its structure includes:

  • Ethyl ester group: Enhances solubility in organic solvents and modulates electronic properties.
  • 4-Oxo-4,5-dihydrothiophene core: A conjugated system influencing redox behavior and stability.
  • 5-{[5-(Phenylsulfanyl)-2-furyl]methylene} group: A sulfur-containing furyl substituent that introduces steric bulk and possible intermolecular interactions via sulfur atoms.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S2/c1-3-17-10-12-18(13-11-17)27-25-23(26(29)30-4-2)24(28)21(33-25)16-19-14-15-22(31-19)32-20-8-6-5-7-9-20/h5-16,28H,3-4H2,1-2H3/b21-16-,27-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRASORZOJCTTKC-DKKQIOCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiophenecarboxylate Core

The thiophene ring forms the foundational structure of the target compound. A widely adopted approach involves the Gewald reaction , which constructs 2-aminothiophenes from ketones, cyanoacetate esters, and elemental sulfur . For this compound, ethyl cyanoacetate reacts with a ketone derivative (e.g., acetylacetone) in the presence of sulfur and a base such as morpholine. The reaction proceeds via cyclocondensation to yield ethyl 2-amino-4-oxo-4,5-dihydro-3-thiophenecarboxylate .

Key Reaction Parameters :

  • Solvent : Ethanol or 1,4-dioxane .

  • Temperature : Reflux conditions (80–100°C).

  • Catalyst : Sodium hydride (NaH) or triethylamine .

StepReagentsConditionsYield
1Ethyl cyanoacetate, acetylacetone, S₈, morpholineEthanol, reflux, 6 h78%

Introduction of the 4-Ethylanilino Group

The ethyl anilino substituent is introduced via nucleophilic aromatic substitution or reductive alkylation. N-Ethylaniline , synthesized from aniline and acetaldehyde using sodium borohydride (NaBH₄) , reacts with the 2-amino group of the thiophenecarboxylate intermediate.

Optimized Protocol :

  • Activation : The amino group is deprotonated using NaH in dry 1,4-dioxane .

  • Alkylation : N-Ethylaniline (1.2 equiv) is added dropwise at 0°C, followed by warming to room temperature .

  • Work-Up : The mixture is acidified to pH 5.5–6.5 with H₂SO₄ to precipitate the product .

ParameterDetails
Molar Ratio (Thiophene:NaH:N-Ethylaniline)1:1.5:1.2
Reaction Time4–6 h
Yield85–90%

Formation of the Furylmethylene Bridge

The furylmethylene moiety is installed via Knoevenagel condensation between the ketone group of the thiophenecarboxylate and a furfural derivative. The phenylsulfanyl-substituted furan precursor, 5-(phenylsulfanyl)-2-furaldehyde, is synthesized separately through nucleophilic aromatic substitution of 5-chlorofurfural with thiophenol .

Condensation Conditions :

  • Catalyst : Piperidine or ammonium acetate.

  • Solvent : Ethanol or acetic acid.

  • Temperature : 60–80°C under nitrogen .

ComponentQuantityRole
Thiophenecarboxylate intermediate1.0 equivElectrophile
5-(Phenylsulfanyl)-2-furaldehyde1.1 equivNucleophile
Piperidine0.1 equivBase catalyst

Yield : 70–75% after recrystallization from ethanol .

Purification and Characterization

Final purification employs column chromatography (silica gel, chloroform/methanol 9:1) or recrystallization from ethanol-DMF mixtures . Analytical data from literature includes:

  • ¹H NMR (DMSO-d₆): δ 8.81 (d, J = 3.5 Hz, 1H, furan), 7.91–7.87 (m, 2H, phenylsulfanyl), 4.21 (q, 2H, ethyl ester) .

  • IR : 1718 cm⁻¹ (ester C=O), 1654 cm⁻¹ (ketone C=O) .

Comparative Analysis of Methodologies

Method A (Patent CN103145562B ):

  • Uses NaBH₄ for reductive alkylation, minimizing side reactions.

  • Advantage : High selectivity for mono-ethylation.

  • Limitation : Corrosive HCl byproducts require neutralization.

Method B (PMC7199254 ):

  • Employs sodium hydride for deprotonation, enhancing reaction speed.

  • Advantage : Compatible with moisture-sensitive intermediates.

  • Limitation : Higher cost of NaH.

MethodCatalystYieldPurity
ANaBH₄85%98%
BNaH90%99%

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess acetaldehyde in Step 2 generates imine byproducts. Mitigated by slow addition and stoichiometric control .

  • Solubility Issues : The final compound’s low solubility in polar solvents necessitates DMF-water recrystallization .

  • Oxidation Sensitivity : The phenylsulfanyl group oxidizes readily. Reactions are conducted under nitrogen .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The synthesis of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step reactions that include the formation of key intermediates. The compound can be synthesized through the reaction of ethyl thiophene carboxylate with appropriate aniline derivatives under controlled conditions.

Structural Insights

The structural analysis of this compound reveals a complex arrangement of functional groups that contribute to its biological activity. The presence of a thiophene ring and a furan moiety enhances its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Several studies have reported that derivatives containing quinazolinone and thiophene structures possess anticancer properties. For example, compounds with similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The incorporation of sulfur-containing groups has been linked to enhanced antimicrobial activity. Compounds with thiophene and furan rings have demonstrated effectiveness against a range of bacteria and fungi .
  • Antioxidant Activity : The presence of multiple aromatic systems in the structure contributes to its ability to scavenge free radicals, thus providing potential benefits in oxidative stress-related conditions .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

  • Targeted Therapy : Its ability to interact with specific biological targets suggests potential for development as a targeted therapy agent in oncology.
  • Combination Therapies : The compound may enhance the efficacy of existing treatments when used in combination due to its multifaceted mechanism of action.

Materials Science

In materials science, the electronic properties imparted by the furan and thiophene components open avenues for:

  • Organic Electronics : The compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to its favorable charge transport characteristics.
  • Sensors : Its chemical reactivity may allow for the development of sensors that detect environmental pollutants or biological markers.

Anticancer Research

A study investigated the anticancer effects of compounds related to this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that modifications to the core structure could enhance potency .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of various derivatives containing thiophene rings. Results showed that certain modifications led to improved activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with related derivatives (Table 1).

Table 1: Comparative Analysis of Thiophene and Heterocyclic Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate 4-Ethylanilino, phenylsulfanyl-furyl ~495.6 (estimated) High steric bulk; potential for sulfur-mediated interactions Target
Ethyl 2-(4-nitroanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate Nitroanilino, trimethoxyphenyl 486.5 Electron-withdrawing nitro group; high thermal stability (bp: 672.2°C)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxyphenyl, hydroxyphenyl, hydrazono ~434.5 Fluorescence properties; antimicrobial activity reported
Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate Fluorobenzyl sulfanyl, dithiole 342.4 High lipophilicity (LogP: ~3.2); used in polymer synthesis
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl, phenylsulfonyl, triazole ~526.6 Antifungal activity; sulfonyl group enhances metabolic stability

Key Structural and Functional Comparisons

The trimethoxyphenyl substituent in increases hydrophobicity and may improve membrane permeability in biological systems.

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis involving:

  • Condensation of thiophene precursors with 5-(phenylsulfanyl)-2-furaldehyde.
  • Amine coupling (4-ethylaniline) under basic conditions (e.g., NaOEt, as in ).
    • In contrast, employs thiosemicarbazide and chloroacetic acid in DMF/AcOH, highlighting divergent strategies for heterocyclic assembly.

Biological and Material Relevance: Sulfur-containing derivatives (e.g., ) often exhibit enhanced binding to metal ions or enzymes, suggesting the target compound could serve as a chelator or inhibitor. The 4-ethylanilino group parallels bioactive motifs in kinase inhibitors (e.g., imatinib analogs), though specific activity data for the target remain unverified.

Thermal and Physical Properties :

  • The nitro-substituted analog has a high boiling point (672.2°C), indicating thermal robustness. The target compound’s phenylsulfanyl group may lower melting points due to increased conformational flexibility.

Biological Activity

Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H23NO4S2 and a molecular weight of approximately 477.60 g/mol. Its structure features a thiophene ring, a furan ring, and an aniline derivative, which contribute to its unique chemical properties.

PropertyValue
IUPAC NameThis compound
CAS Number426238-84-8
Molecular FormulaC26H23NO4S2
Molecular Weight477.60 g/mol

The biological activity of the compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding sites facilitate the modulation of biological pathways, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors that regulate cellular responses, influencing processes such as apoptosis.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that related compounds induce apoptosis in human promyelocytic leukemia HL-60 cells by upregulating caspase-3 activity and altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens, indicating that this compound may also possess this property.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed significant induction of apoptosis through increased intracellular calcium levels and reactive oxygen species (ROS), indicating a potential mechanism for anticancer activity .
  • Antimicrobial Assessment : In vitro studies have shown that related thiophene derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. Future studies are needed to evaluate the specific antimicrobial efficacy of ethyl 2-(4-ethylanilino)-4-oxo compounds.

Q & A

Basic: What are the critical synthetic steps and reaction conditions for producing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Condensation reactions to form the thiophene core, utilizing reagents like chloroacetic acid and thiosemicarbazide derivatives under reflux conditions .
  • Esterification of the carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the ethyl ester group .
  • Methylene bridge formation via Knoevenagel condensation, requiring anhydrous solvents (e.g., DMF) and bases like piperidine to stabilize intermediates .

Key Reaction Conditions:

StepTemperatureSolventCatalystYield Optimization
Thiophene formation80–100°CAcetic acid/DMFSodium acetatepH control (4–6)
EsterificationReflux (78°C)EthanolH₂SO₄Excess ethanol to shift equilibrium
Knoevenagel condensation60–80°CDMFPiperidineDry conditions to prevent hydrolysis

Advanced: How can regioselectivity in thiophene ring formation be improved during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -COOEt) direct electrophilic attacks to specific positions. Computational modeling (DFT) predicts charge distribution to guide reagent selection .
  • Catalyst design : Bulky ligands or transition metals (e.g., Pd) can sterically hinder undesired pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring one regioisomer over others .

Example Optimization:
In a study on analogous thiophenes, switching from ethanol to DMF increased regioselectivity from 65% to 89% by stabilizing the enolate intermediate .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic H at δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Aniline NH peaks appear as broad singlets (δ 5–6 ppm) .
  • IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and thiophene ring vibrations (690–750 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry of the methylene bridge and confirms Z/E configuration .

Advanced: How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Detects dynamic processes (e.g., rotamer interconversion) causing peak splitting .
  • HSQC/HMBC correlations : Resolve ambiguous assignments, especially for overlapping aromatic signals .
  • Comparative crystallography : Cross-validate with structurally similar compounds. For example, a 0.05 Å mean deviation in C-C bond lengths was observed in a related thiophene derivative .

Basic: What preliminary biological assays are recommended to assess bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based kits (e.g., ATP-depletion assays for kinase activity) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced: How can the mechanism of enzyme inhibition be elucidated?

Methodological Answer:

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Simulate binding poses using software like AutoDock Vina. For example, a sulfanyl group in a related compound showed π-π stacking with tyrosine residues in COX-2 .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Case Study : A thiophene derivative with a phenylsulfanyl group exhibited mixed inhibition against COX-2 (Ki = 2.3 μM), attributed to dual binding at the active site and allosteric pocket .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assay protocols : Variability in cell culture conditions (e.g., serum concentration, passage number) can alter IC₅₀ values. Use guidelines like NIH/WHO standards .
  • SAR analysis : Compare substituent effects. For instance, replacing 4-ethylanilino with 4-fluorophenyl in a similar compound reduced cytotoxicity by 40%, highlighting substituent sensitivity .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or trends .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., methylene carbon susceptibility to nucleophilic attack) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability .

Advanced: What strategies stabilize the methylene bridge against hydrolysis?

Methodological Answer:

  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the bridge to block water access .
  • pH control : Conduct reactions in buffered solutions (pH 7–8) to minimize acid/base-catalyzed degradation .
  • Protective groups : Temporarily mask reactive sites with Boc or Fmoc groups during synthesis .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .
  • Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (deviation < 0.4%) .
  • TLC : Monitor reaction progress using silica plates eluted with ethyl acetate/hexane (3:7) .

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